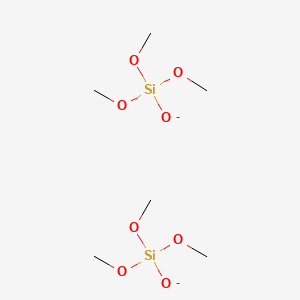
C6H18O8Si2-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyl diorthosilicate, also known as hexamethoxy disiloxane, is an organosilicon compound with the molecular formula C₆H₁₈O₇Si₂. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions. This compound is known for its volatility and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethyl diorthosilicate can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of water. The reaction proceeds as follows: [ 2 \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow 2 \text{HCl} + \text{O}(\text{Si}(\text{CH}_3)_3)_2 ] This reaction involves the addition of trimethylsilyl chloride to purified water, resulting in the formation of hexamethyl diorthosilicate and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, hexamethyl diorthosilicate is produced using similar hydrolysis methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is typically stored under an inert atmosphere to prevent degradation and maintain its reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethyl diorthosilicate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds through the elimination of methanol.
Substitution: Reacts with nucleophiles to replace methoxy groups with other functional groups.
Common Reagents and Conditions
Acidic or Basic Catalysts: Used to facilitate hydrolysis and condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products Formed
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation.
Substituted Silanes: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Hexamethyl diorthosilicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of hexamethyl diorthosilicate involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. This reactivity is exploited in various applications, including the synthesis of silicone-based materials and the modification of surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethyldisiloxane: An organosilicon compound with similar reactivity but different molecular structure.
Bis(trimethylsilyl)amine: Another organosilicon compound used in similar applications but with distinct chemical properties.
Uniqueness
Hexamethyl diorthosilicate is unique due to its high reactivity and ability to form stable siloxane bonds. This makes it particularly valuable in the synthesis of silicone-based materials and as a reagent in organic synthesis. Its volatility and reactivity also distinguish it from other similar compounds, making it a versatile intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C6H18O8Si2-2 |
|---|---|
Molekulargewicht |
274.37 g/mol |
IUPAC-Name |
trimethoxy(oxido)silane |
InChI |
InChI=1S/2C3H9O4Si/c2*1-5-8(4,6-2)7-3/h2*1-3H3/q2*-1 |
InChI-Schlüssel |
MGSTVXOYCXLOEV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]([O-])(OC)OC.CO[Si]([O-])(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


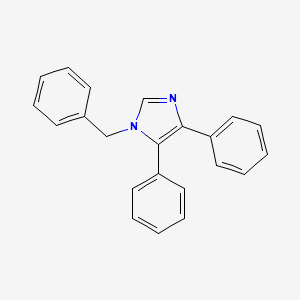
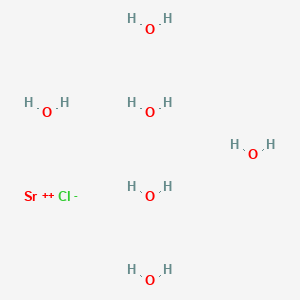
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)

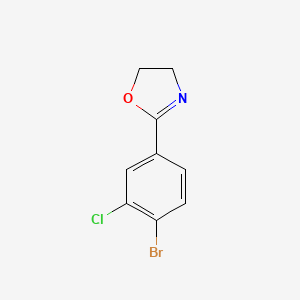
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
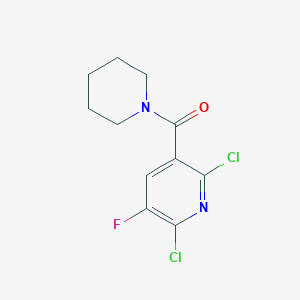
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14115106.png)
![(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14115116.png)
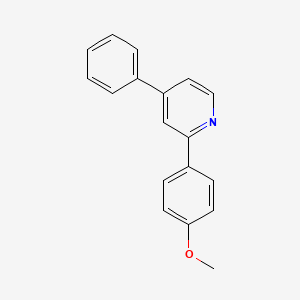
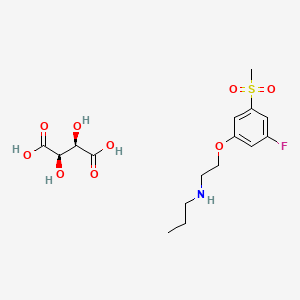
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)
